

Side-by-side comparison of the analytical signatures of Etaqualone and its analogues

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Compound of Interest				
Compound Name:	Etaqualone			
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A Comparative Analysis of the Analytical Signatures of Etaqualone and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of the analytical signatures of **etaqualone** and its positional isomers, the 3-ethyl and 4-ethyl analogues. The information presented is collated from various forensic and analytical chemistry resources to aid in the identification and differentiation of these quinazolinone derivatives. This document summarizes key analytical data from Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols are also provided to support the replication of these findings.

Data Presentation: A Tabular Comparison of Analytical Signatures

The following tables summarize the key analytical data for **etaqualone** and its 3- and 4-ethyl analogues, providing a clear and structured comparison for researchers.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data



Compound	Molecular Ion (m/z)	Base Peak (m/z)	Other Key Fragment Ions (m/z)
Etaqualone	264 (moderate intensity)	249	235, 221, 205, 194, 178, 166, 158, 146, 143 (minor), 130, 117, 103, 89, 77[1][2][3]
3-Ethyl Analogue	264 (base peak)	264	143 (pronounced)[1] [2]
4-Ethyl Analogue	264 (base peak)	264	143 (pronounced, with different relative intensity than 3-ethyl analogue)[1][2]

Table 2: Fourier-Transform Infrared Spectroscopy (FTIR) Data (HCl salts)



Compound	Carbonyl Stretch (C=O) (cm ⁻¹)	Amine HCl Bands (cm ⁻¹)	Other Notable Absorbances (cm ⁻¹)
Etaqualone HCl	1716	~2000-2350	3032, 2976, 2873, 2227, 1990, 1863, 1645, 1578, 1481, 1356, 1333, 1288, 1248, 1171, 1084, 1018, 1003, 945, 876, 769, 760, 692, 582, 563, 519, 498[1][3]
3-Ethyl Analogue HCl	1712-1721	~2200-2600	Dissimilar absorbances between 400-1700 cm ⁻¹ compared to etaqualone[1]
4-Ethyl Analogue HCl	1712-1721	~2200-2600	Dissimilar absorbances between 400-1700 cm ⁻¹ compared to etaqualone[1]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Compound	Key Proton NMR (¹H NMR) Features	Key Carbon-13 NMR (¹³C NMR) Features
Etaqualone	Differentiated by proton peak patterns and COSY correlations.[1]	Specific chemical shifts are available in dedicated databases.
3-Ethyl Analogue	Differentiated by proton peak patterns and COSY correlations.[1]	Specific chemical shifts are available in dedicated databases.
4-Ethyl Analogue	Differentiated by proton peak patterns and COSY correlations.[1]	Specific chemical shifts are available in dedicated databases.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in forensic and analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is designed for the separation and identification of **etaqualone** and its analogues.

Sample Preparation: Dilute the analyte to approximately 1 mg/mL in methanol.[3]

Instrumentation:

- Gas Chromatograph: Agilent 7890A (or equivalent)[1]
- Mass Selective Detector: Agilent 5975C quadrupole (or equivalent)[1]
- Column: DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25μm[3]
- Carrier Gas: Helium at a constant flow rate of 1 mL/min[3]

GC Parameters:

Injector Temperature: 280°C[3]



- Injection Volume: 1 μL[3]
- Split Ratio: 20:1[3]
- Oven Temperature Program:
 - Initial temperature of 100°C, hold for 1.0 min.
 - Ramp to 300°C at a rate of 12°C/min.
 - Hold at 300°C for 9.0 min.[3]

MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV[1]
- Mass Scan Range: 30-550 amu[3]
- MSD Transfer Line Temperature: 280°C[3]
- MS Source Temperature: 230°C[3]
- MS Quadrupole Temperature: 150°C[3]

Fourier-Transform Infrared Spectroscopy (FTIR)

This protocol is suitable for obtaining the infrared spectra of the hydrochloride salts of **etaqualone** and its analogues.

Sample Preparation: The analysis can be performed on the solid powder form of the HCl salt.

Instrumentation:

 Spectrometer: FTIR spectrometer with a diamond Attenuated Total Reflectance (ATR) attachment (3 bounce).[3]

FTIR Parameters:

Number of Scans: 32[3]



- Number of Background Scans: 32[3]
- Spectral Range: Typically 4000-400 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general guideline for the NMR analysis of **etaqualone** and its analogues.

Sample Preparation: Dilute the analyte to approximately 10 mg/mL in deuterated methanol (CD₃OD) containing tetramethylsilane (TMS) as a 0 ppm reference.[3]

Instrumentation:

Spectrometer: 400 MHz NMR spectrometer[3]

¹H NMR Parameters:

Spectral Width: At least -3 ppm to 13 ppm[3]

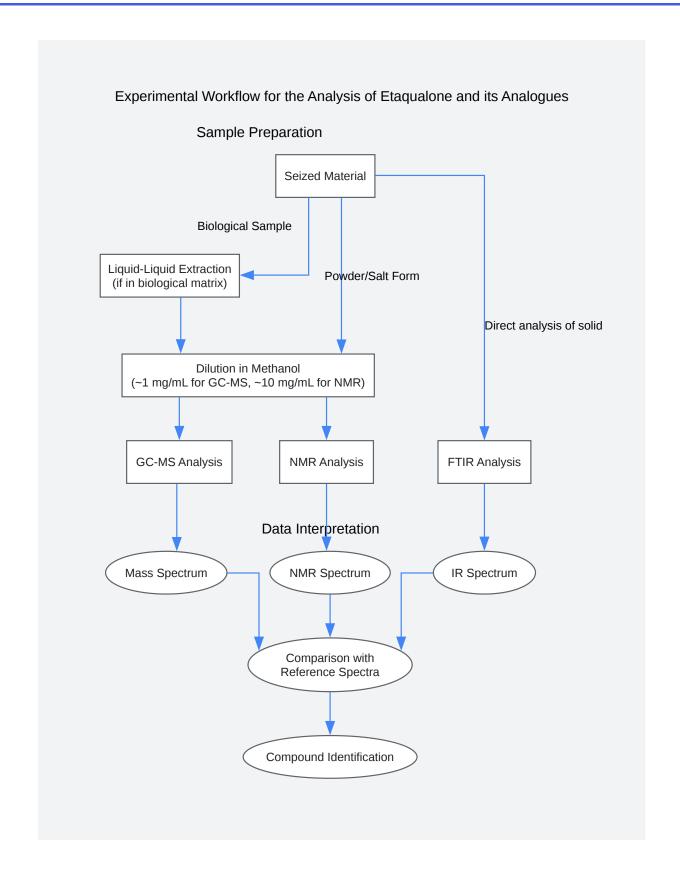
• Pulse Angle: 90°[3]

Delay Between Pulses: 45 seconds[3]

Visualizations

The following diagrams illustrate a typical experimental workflow for the analysis of these compounds.

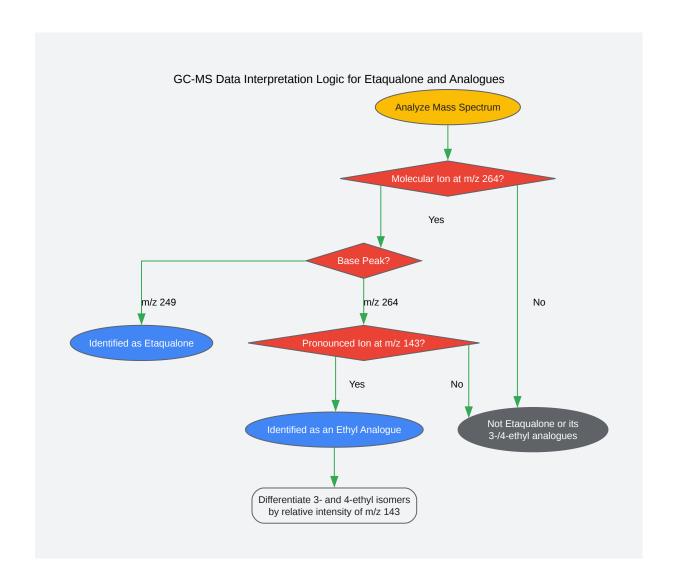




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Caption: Experimental workflow for the analysis of **Etaqualone** and its analogues.





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Caption: Decision logic for identifying **Etaqualone** vs. its analogues via GC-MS.



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References

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